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Compound of Interest

Compound Name: 4-Methoxy-2,3,6-trimethylphenol

Cat. No.: B1296560 Get Quote

A Spectroscopic Comparison: 4-Methoxy-2,3,6-
trimethylphenol and its Acetate Derivative
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the

spectroscopic shifts observed upon acetylation of 4-Methoxy-2,3,6-trimethylphenol, providing

key data for structural confirmation and characterization.

This guide provides a comparative analysis of the spectroscopic properties of 4-Methoxy-
2,3,6-trimethylphenol and its acetate derivative, 4-Methoxy-2,3,6-trimethylphenyl acetate. The

acetylation of the phenolic hydroxyl group induces characteristic shifts in the Infrared (IR),

Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C

NMR), and Mass Spectrometry (MS) data, which are crucial for tracking the reaction and

confirming the structure of the resulting ester. The experimental data presented herein serves

as a valuable reference for researchers working with similar phenolic compounds.

Data Presentation
The following tables summarize the key spectroscopic data for 4-Methoxy-2,3,6-
trimethylphenol and its acetate derivative.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key Absorptions (cm⁻¹)
Functional Group
Assignment

4-Methoxy-2,3,6-

trimethylphenol
~3400-3200 (broad) O-H (hydroxyl) stretch

~2950-2850 C-H (aliphatic) stretch

~1600, ~1470 C=C (aromatic) stretch

~1200 C-O (ether) stretch

4-Methoxy-2,3,6-

trimethylphenyl Acetate
~2950-2850 C-H (aliphatic) stretch

~1760 C=O (ester) stretch

~1600, ~1480 C=C (aromatic) stretch

~1200 C-O (ether and ester) stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

4-Methoxy-2,3,6-

trimethylphenol
~6.5 (example) s 1H Ar-H

~4.8 (example,

broad)
s 1H Ar-OH

~3.8 (example) s 3H -OCH₃

~2.2-2.3

(example)
s 9H Ar-CH₃ (3x)

4-Methoxy-2,3,6-

trimethylphenyl

Acetate

~6.7 (example) s 1H Ar-H

~3.8 (example) s 3H -OCH₃

~2.3 (example) s 3H -OCOCH₃

~2.1-2.2

(example)
s 9H Ar-CH₃ (3x)

Note: The exact chemical shifts for the aromatic and methyl protons can vary slightly

depending on the specific substitution pattern and solvent.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
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Compound
Approximate Chemical
Shift (δ, ppm)

Assignment

4-Methoxy-2,3,6-

trimethylphenol
~150-155 C-OH (aromatic)

~145-150 C-OCH₃ (aromatic)

~115-135 C-C & C-H (aromatic)

~55-60 -OCH₃

~15-25 Ar-CH₃

4-Methoxy-2,3,6-

trimethylphenyl Acetate
~169 C=O (ester)

~148-152 C-O (aromatic, ester-linked)

~145-150 C-OCH₃ (aromatic)

~120-140 C-C & C-H (aromatic)

~55-60 -OCH₃

~21 -OCOCH₃

~15-25 Ar-CH₃

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Formula
Molecular Weight (
g/mol )

Key m/z Peaks

4-Methoxy-2,3,6-

trimethylphenol
C₁₀H₁₄O₂ 166.22

166 (M⁺), 151 (M⁺ -

CH₃)

4-Methoxy-2,3,6-

trimethylphenyl

Acetate

C₁₂H₁₆O₃ 208.25

208 (M⁺), 166 (M⁺ -

C₂H₂O), 151 (M⁺ -

C₂H₂O - CH₃)

Experimental Protocols
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1. Synthesis of 4-Methoxy-2,3,6-trimethylphenyl Acetate

This protocol describes a general method for the acetylation of a phenol.

Materials: 4-Methoxy-2,3,6-trimethylphenol, acetic anhydride, pyridine (or another suitable

base), and a suitable solvent (e.g., dichloromethane).

Procedure:

Dissolve 4-Methoxy-2,3,6-trimethylphenol in the chosen solvent in a round-bottom flask.

Add a stoichiometric excess of acetic anhydride to the solution.

Add a catalytic amount of pyridine to the reaction mixture.

Stir the reaction mixture at room temperature. The reaction progress can be monitored by

thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove pyridine,

followed by a saturated sodium bicarbonate solution to remove excess acetic anhydride

and acetic acid, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel if necessary.

2. Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared

(FTIR) spectrometer. A small amount of the solid or liquid sample is placed on the attenuated

total reflectance (ATR) crystal, or prepared as a KBr pellet (for solids) or a thin film on a salt

plate (for liquids). The spectrum is recorded over a range of 4000-400 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on an NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated

solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal

standard (δ = 0.00 ppm).

Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer

with an electron ionization (EI) source. The sample is introduced into the instrument, and the

resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
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Caption: Workflow for the synthesis of 4-Methoxy-2,3,6-trimethylphenyl acetate.
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Caption: Logical flow of spectroscopic analysis for structural elucidation.

To cite this document: BenchChem. [spectroscopic comparison of "4-Methoxy-2,3,6-
trimethylphenol" and its acetate derivative]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296560#spectroscopic-comparison-of-4-methoxy-2-
3-6-trimethylphenol-and-its-acetate-derivative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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